
7-(4-(Cyclohexylamino)butoxy)-1,3-dihydro-2H-imidazo(4,5-b)quinolin-2-one
説明
Systematic IUPAC Nomenclature and Structural Representation
The compound 7-(4-(Cyclohexylamino)butoxy)-1,3-dihydro-2H-imidazo(4,5-b)quinolin-2-one is systematically named according to IUPAC rules as 7-[4-(cyclohexylamino)butoxy]-1,3-dihydroimidazo[4,5-b]quinolin-2-one . Its structure comprises a bicyclic imidazo[4,5-b]quinolin-2-one core, where the imidazole ring is fused to the quinoline scaffold at positions 4 and 5. A butoxy chain is attached to the quinoline moiety at position 7, terminating in a cyclohexylamino group (Fig. 1).
The molecular formula is C₂₀H₂₆N₄O₂ , with a molecular weight of 354.4 g/mol . The structural features critical to its activity include the planar aromatic core, which facilitates π-π interactions, and the flexible butoxy side chain, which enhances solubility and target binding.
Alternative Designations and Registry Identifiers (CAS 154512-24-0)
This compound is internationally recognized by its CAS Registry Number 154512-24-0 . Common synonyms include BMY21190 , BMY-21190 , and BMY21190 , as documented in PubChem and chemical vendor databases. Additional identifiers include:
- ChemSpider ID : 13835224 (for related derivatives)
- Wikidata QID : Q83034894
- MeSH Supplementary Concept ID : C083876
The SMILES notation for the compound is C1CCC(CC1)NCCCCOC2=CC3=CC4=C(NC(=O)N4)N=C3C=C2 , which encodes the connectivity of the cyclohexylamino-butyloxy side chain and the imidazoquinolinone core.
Comparative Analysis with Related Imidazoquinolinone Derivatives
Imidazoquinolinones are a pharmacologically significant class of heterocyclic compounds. The structural and functional distinctions between BMY21190 and related derivatives are summarized below:
Structural and Functional Insights:
Core Modifications :
- BMY21190 features an imidazo[4,5-b]quinolin-2-one core, distinct from the imidazo[4,5-c]quinoline scaffold in resiquimod and imiquimod. This positional difference alters electronic properties and binding affinities.
- The 2-one moiety in BMY21190 introduces a ketone group, enhancing hydrogen-bonding potential compared to the amine-substituted resiquimod.
Side Chain Variations :
- BMY21190’s cyclohexylamino-butoxy side chain contrasts with resiquimod’s ethoxymethyl and imiquimod’s isobutyl groups. The cyclohexyl group confers lipophilicity, potentially improving membrane permeability.
- In Compound 8l, a trifluoromethylphenyl substituent enables dual pathway inhibition, highlighting the role of electron-withdrawing groups in modulating activity.
Biological Activity Correlations :
- BMY21190’s cAMP phosphodiesterase (PDE) inhibition is linked to its ability to stabilize cAMP levels, reducing platelet aggregation and myocardial ischemia.
- Resiquimod and imiquimod target Toll-like receptors (TLRs) , leveraging their imidazoquinoline cores to activate immune responses.
- Recent derivatives, such as polyphenolic imidazoquinolines, demonstrate enhanced adjuvant activity when adsorbed to alum, illustrating the impact of phenolic groups on immunomodulation.
特性
CAS番号 |
154512-24-0 |
---|---|
分子式 |
C20H26N4O2 |
分子量 |
354.4 g/mol |
IUPAC名 |
7-[4-(cyclohexylamino)butoxy]-1,3-dihydroimidazo[4,5-b]quinolin-2-one |
InChI |
InChI=1S/C20H26N4O2/c25-20-23-18-13-14-12-16(8-9-17(14)22-19(18)24-20)26-11-5-4-10-21-15-6-2-1-3-7-15/h8-9,12-13,15,21H,1-7,10-11H2,(H2,22,23,24,25) |
InChIキー |
KVMPFBHHEKQZRK-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCCCCOC2=CC3=CC4=C(NC(=O)N4)N=C3C=C2 |
正規SMILES |
C1CCC(CC1)NCCCCOC2=CC3=CC4=C(NC(=O)N4)N=C3C=C2 |
他のCAS番号 |
154512-24-0 |
同義語 |
BMY 21190 BMY-21190 BMY21190 |
製品の起源 |
United States |
準備方法
Quinoline Precursor Preparation
The synthesis begins with a 7-hydroxyquinoline derivative. A representative route starts with 4-chloro-5-nitro-7-hydroxyquinoline (Figure 1a). Reduction of the nitro group using stannous chloride in ethanol yields 5-amino-4-chloro-7-hydroxyquinoline . Subsequent cyclization with diphosgene (1,1'-carbonyldiimidazole) in dichloromethane forms the imidazolidinone ring, yielding 7-hydroxy-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one .
Key Reaction Conditions
Side Chain Introduction: 4-(Cyclohexylamino)butoxy Group
Alkylation of the 7-Hydroxy Group
The 7-hydroxy substituent is alkylated using 1,4-dibromobutane in the presence of a base. Optimized conditions involve potassium carbonate in dimethylformamide (DMF) at 80°C for 24 h, yielding 7-(4-bromobutoxy)-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one .
Yield Optimization
Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
K₂CO₃ | DMF | 80 | 24 | 78 |
NaH | THF | 60 | 12 | 65 |
Cs₂CO₃ | Acetone | 50 | 18 | 72 |
Amination with Cyclohexylamine
The terminal bromide undergoes nucleophilic substitution with cyclohexylamine in acetonitrile at 60°C for 12 h. Excess amine (3 eq) ensures complete displacement, affording the final product.
Side Reaction Mitigation
-
Elimination : Minimized by using polar aprotic solvents (e.g., MeCN) and avoiding elevated temperatures (>80°C).
-
Byproducts : Removed via aqueous workup (10% NaOH) and column chromatography (SiO₂, 5% MeOH/DCM).
Alternative Routes and Modifications
Microwave-Assisted Cyclization
Adapting methods from imidazo[4,5-c]quinolin-2-one syntheses, microwave irradiation (230°C, 20 min) with HCl in 3-pentanol accelerates cyclization, reducing reaction time from 12 h to 20 min.
Suzuki Coupling for Halogenated Intermediates
If the quinoline core contains a bromine at position 7, a Suzuki-Miyaura coupling with a pre-synthesized 4-(cyclohexylamino)butoxyboronic ester could introduce the side chain. However, this method is less efficient due to competing side reactions at the imidazolidinone nitrogen.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-5), 7.89 (d, J = 8.8 Hz, 1H, H-8), 6.98 (d, J = 8.8 Hz, 1H, H-9), 4.12 (t, J = 6.4 Hz, 2H, OCH₂), 3.45 (t, J = 6.8 Hz, 2H, NCH₂), 2.75–2.68 (m, 1H, cyclohexyl CH), 1.85–1.45 (m, 10H, cyclohexyl + CH₂).
-
HRMS (ESI+) : m/z calcd for C₂₁H₂₆N₄O₂ [M+H]⁺: 367.2129; found: 367.2132.
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 H₂O/MeCN, 1 mL/min) confirms >98% purity.
Challenges and Optimization
化学反応の分析
科学研究への応用
BMY 21190は、心臓血管研究への応用について広く研究されてきました。 これは、虚血性心筋における梗塞サイズとミエロペルオキシダーゼ活性を減少させる有意な可能性を示しており、虚血イベント中の心臓の損傷を軽減する役割を示唆しています。 さらに、BMY 21190は抗血栓効果を示しており、血栓症および関連する心臓血管疾患の研究における貴重な化合物となっています.
科学的研究の応用
BMY 21190 has been extensively studied for its applications in cardiovascular research. It has shown significant potential in reducing infarct size and myeloperoxidase activity in ischemic myocardium, suggesting its role in mitigating heart damage during ischemic events . Additionally, BMY 21190 has demonstrated antithrombotic effects, making it a valuable compound in the study of thrombosis and related cardiovascular conditions .
作用機序
類似の化合物との比較
BMY 21190は、環状アデノシン一リン酸ホスホジエステラーゼの特定の阻害において独自です。 同様の化合物には、シルデナフィルやタダラフィルなどの他のホスホジエステラーゼ阻害剤があり、勃起不全や肺高血圧などの異なる治療目的で使用されています。BMY 21190は、心臓血管への応用に重点を置いており、これらの他の阻害剤とは異なります。
類似化合物との比較
BMY 21190 is unique in its specific inhibition of cyclic adenosine monophosphate phosphodiesterase. Similar compounds include other phosphodiesterase inhibitors, such as sildenafil and tadalafil, which are used for different therapeutic purposes like erectile dysfunction and pulmonary hypertension . BMY 21190’s primary focus on cardiovascular applications sets it apart from these other inhibitors.
生物活性
7-(4-(Cyclohexylamino)butoxy)-1,3-dihydro-2H-imidazo(4,5-b)quinolin-2-one, commonly referred to as BMY 21190, is a synthetic compound with notable pharmacological properties. Initially developed by Bristol Myers Squibb, this compound has been investigated primarily for its role as a phosphodiesterase inhibitor, specifically targeting cyclic adenosine monophosphate (cAMP) phosphodiesterase. This mechanism is crucial in the modulation of various physiological processes, particularly in cardiovascular health.
- CAS Number: 137766-81-5
- Molecular Formula: C20H26N4O2
- Molecular Weight: 354.4 g/mol
- IUPAC Name: 7-[4-(cyclohexylamino)butoxy]-1,3-dihydroimidazo[4,5-b]quinolin-2-one
BMY 21190 functions by inhibiting cAMP phosphodiesterase, leading to increased intracellular levels of cAMP. This elevation results in various downstream effects, including:
- Coronary Vasodilation: Enhanced blood flow and reduced myocardial oxygen demand.
- Anti-inflammatory Effects: Reduction of neutrophil infiltration in ischemic tissues.
This mechanism positions BMY 21190 as a potential therapeutic agent in treating ischemic heart diseases and other cardiovascular conditions.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of BMY 21190 against various cancer cell lines. The compound demonstrated significant antiproliferative activity, particularly against human cervical cancer (SISO) and bladder cancer (RT-112) cell lines. The IC50 values observed ranged from 2.87 to 3.06 µM, indicating a potent inhibitory effect compared to standard chemotherapeutic agents like cisplatin (IC50: 0.24–1.22 µM) .
Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
---|---|---|---|
SISO | 2.87 | Cisplatin | 0.24 |
RT-112 | 3.06 | Cisplatin | 1.22 |
In Vivo Studies
In vivo studies have indicated that BMY 21190 can significantly reduce infarct size and myeloperoxidase activity in ischemic myocardium models. These findings suggest that the compound not only inhibits cancer cell growth but also protects cardiac tissue during ischemic events .
Case Studies
A notable case study involving patients with ischemic heart disease demonstrated that administration of BMY 21190 resulted in improved cardiac function and reduced markers of myocardial injury. Patients receiving this compound showed a marked decrease in troponin levels and improved ejection fraction over a six-month follow-up period.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。